(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
“(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C6H10ClN3O and a molecular weight of 175.62 . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, involves various methods. One common method is the annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, can be converted to other five-membered heterocycles. For example, the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its boiling point is predicted to be approximately 269.9° C at 760 mmHg, and its density is predicted to be approximately 1.3 g/mL .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research has demonstrated the successful synthesis of compounds related to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride through methods like polyphosphoric acid condensation, offering high-yield production and thorough spectroscopic characterization (Shimoga, Shin, & Kim, 2018).
Analytical Characterization
Such compounds have been characterized using a variety of techniques including UV-Vis, FTIR, DSC, 13C/1H-NMR, and Mass Spectrometric techniques, providing detailed molecular insights (Shimoga, Shin, & Kim, 2018).
Biological and Medicinal Applications
Cancer Research
Certain 1,2,4-oxadiazole derivatives have shown potential as anticancer agents. Compounds structurally related to this compound exhibited cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ramazani et al., 2014).
Antimicrobial Applications
Certain oxadiazole derivatives have shown effective antimicrobial properties. This suggests potential applications of this compound in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Neuroprotective Properties
Related 1,2,4-oxadiazole compounds have been identified as neuroprotective agents, indicating potential research avenues for this compound in neurodegenerative diseases (Clutterbuck et al., 2009).
Chemical Properties and Stability
Polymorphic Forms
Research on similar oxadiazole derivatives has revealed interesting polymorphic forms and crystallization behaviors, which can be crucial for understanding the stability and solubility of this compound (Shishkina et al., 2020).
Photoisomerization Properties
The photoisomerization properties of some oxadiazole compounds have been studied, providing insights into the light-induced chemical transformations that could be applicable to this compound (Buscemi, Pace, Pibiri, & Vivona, 2002).
Properties
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFXIXPDYIQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210232-48-6 | |
Record name | (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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